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Compound of Interest

Compound Name: Indolimine-214

Cat. No.: B15590623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological characterization of

Indolimine-214, a genotoxic metabolite produced by the gut bacterium Morganella morganii.

This bacterium has been found in increased abundance in individuals with inflammatory bowel

disease (IBD) and colorectal cancer (CRC).[1][2] The following sections detail the quantitative

biological data, experimental protocols used for its characterization, and the key signaling

pathway it modulates.

Quantitative Data Summary
The biological activity of Indolimine-214 has been quantified through various cellular and

biochemical assays. The following table summarizes the key findings:
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Assay Type
Cell
Line/Syste
m

Parameter Result
Concentrati
on

Reference

Genotoxicity HeLa Cells
γH2AX

Levels
Increased

25 and 100

µg/ml
[1]

Genotoxicity HeLa Cells
Comet Assay

(% Tail DNA)
Increased 100 µg/ml [1]

AHR

Activation
Caco2 Cells

CYP1A1

mRNA

Induction

(EC50)

97 nM
Not

Applicable
[3]

AHR

Agonism

Human

HepG2 40/6

& Mouse

Hepa 1.1

Reporter

Gene Assay

Significant

Agonist

Activity

20 µM [3]

Experimental Protocols
The characterization of Indolimine-214's biological activity involved several key experimental

procedures. The methodologies for these are outlined below.

1. Cell Culture

HeLa and Caco2 Cells: Human cervical cancer (HeLa) and human colorectal

adenocarcinoma (Caco2) cells were cultured in appropriate media (e.g., Dulbecco's Modified

Eagle Medium) supplemented with fetal bovine serum and antibiotics. Cells were maintained

in a humidified incubator at 37°C with 5% CO2.

2. Genotoxicity Assays

γH2AX Staining:

HeLa cells were seeded in multi-well plates and allowed to adhere.
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Cells were treated with varying concentrations of Indolimine-214 (e.g., 25 and 100 µg/ml)

for a specified duration (e.g., 5 hours).[4]

Post-treatment, cells were fixed, permeabilized, and incubated with a primary antibody

specific for phosphorylated H2AX (γH2AX).

A fluorescently labeled secondary antibody was then added.

The mean fluorescence intensity (MFI) was quantified using flow cytometry or

fluorescence microscopy to determine the extent of DNA double-strand breaks.[4]

Comet Assay (Alkaline Single Cell Gel Electrophoresis):

HeLa cells were treated with Indolimine-214 (e.g., 100 µg/ml).[1]

Treated cells were harvested and embedded in a low-melting-point agarose on a

microscope slide.

The slides were immersed in a lysis buffer to remove cell membranes and proteins,

leaving behind the nuclear material (nucleoids).

The slides were then placed in an electrophoresis chamber with an alkaline buffer to

unwind the DNA.

Electrophoresis was performed, causing fragmented DNA to migrate away from the

nucleoid, forming a "comet tail."

The DNA was stained with a fluorescent dye, and the percentage of DNA in the tail was

quantified using imaging software as a measure of DNA damage.[1][4]

3. Aryl Hydrocarbon Receptor (AHR) Activation Assays

AHR Reporter Gene Assay:

Human HepG2 40/6 or mouse Hepa 1.1 cells, stably transfected with a dioxin-response

element (DRE)-driven luciferase reporter construct, were used.[3]

Cells were treated with Indolimine-214 (e.g., 20 µM).[3]
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Following incubation, cell lysates were prepared, and luciferase activity was measured

using a luminometer.

An increase in luciferase activity indicated the activation of the AHR signaling pathway.

Quantitative PCR (qPCR) for AHR Target Gene Expression:

Caco2 cells were treated with various concentrations of Indolimine-214.

Total RNA was extracted from the cells and reverse-transcribed into complementary DNA

(cDNA).

qPCR was performed using primers specific for AHR target genes such as CYP1A1,

AHRR, and PARP7.[3][5]

Gene expression levels were normalized to a housekeeping gene (e.g., ACTB) to

determine the relative fold change in mRNA levels.[3][5] The EC50 value for CYP1A1

induction was calculated from the dose-response curve.[3]

4. CYP1A1 Enzymatic Activity Assay

Microsomal Preparation and Activity Measurement:

Caco2 cells were treated with Indolimine-214 to induce CYP1A1 expression.[3]

Microsomes were isolated from the treated cells through differential centrifugation.

The enzymatic activity of CYP1A1 in the microsomal fraction was quantified using a

specific substrate, such as Luciferin-CEE, in the presence of an NADPH regeneration

system.[3]

The rate of product formation, measured by luminescence, is indicative of CYP1A1

enzymatic activity.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by Indolimine-214 and

the general experimental workflow for its characterization.
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Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by Indolimine-214.
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Caption: Experimental workflow for characterizing Indolimine-214's biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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